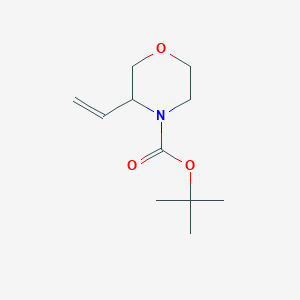

Tert-butyl 3-ethenylmorpholine-4-carboxylate

Description

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl 3-ethenylmorpholine-4-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19NO3/c1-5-9-8-14-7-6-12(9)10(13)15-11(2,3)4/h5,9H,1,6-8H2,2-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBYGIZIERKRSAI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCOCC1C=C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-ethenylmorpholine-4-carboxylate typically involves the reaction of morpholine derivatives with tert-butyl chloroformate and ethenyl reagents under controlled conditions. The reaction is often catalyzed by bases such as triethylamine or pyridine to facilitate the formation of the ester bond.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale batch reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-ethenylmorpholine-4-carboxylate can undergo various chemical reactions, including:

Oxidation: The ethenyl group can be oxidized to form epoxides or diols.

Reduction: The compound can be reduced to form saturated derivatives.

Substitution: The ester group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or osmium tetroxide (OsO₄) are commonly used.

Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) can be employed.

Substitution: Nucleophiles like amines or alcohols can react with the ester group under basic or acidic conditions.

Major Products

Oxidation: Epoxides or diols.

Reduction: Saturated morpholine derivatives.

Substitution: Amides or esters with different substituents.

Scientific Research Applications

Tert-butyl 3-ethenylmorpholine-4-carboxylate is utilized in various scientific research applications, including:

Chemistry: As a building block in the synthesis of more complex organic molecules.

Biology: In the study of enzyme interactions and as a potential inhibitor.

Medicine: As a precursor in the development of pharmaceutical compounds.

Industry: In the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl 3-ethenylmorpholine-4-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The ethenyl group can participate in binding interactions, while the ester group can undergo hydrolysis to release active metabolites. The compound’s effects are mediated through pathways involving these molecular interactions.

Comparison with Similar Compounds

Tert-butyl 3-cyclopropyl-3-formylmorpholine-4-carboxylate (CAS: 2639451-87-7)

Tert-butyl (3R/S)-3-(hydroxymethyl)morpholine-4-carboxylate

- Molecular Formula: C₁₁H₂₁NO₄.

- Key Differences : Substitutes the ethenyl group with a hydroxymethyl (-CH₂OH) moiety. This increases hydrophilicity and enables hydrogen bonding, enhancing solubility in aqueous systems.

- Applications : The hydroxymethyl group is advantageous in prodrug design or as a linker in bioconjugation chemistry .

Tert-butyl acrylate (TBA)

- Molecular Formula : C₇H₁₂O₂.

- Key Differences: Lacks the morpholine ring but shares the tert-butyl ester group. The acrylate moiety enables rapid polymerization and copolymerization with monomers like styrene or vinyl chloride.

- Applications : Imparts chemical resistance, hardness, and weatherability in coatings and adhesives .

Reactivity and Stability

- Bond Dissociation Energies : In tert-butyl-containing compounds, the loss of the tert-butyl radical occurs at ~5.7 eV , independent of the heteroatom (O or N) in the parent molecule. This contrasts with linear alkyl chains (e.g., ethyl or butyl), where dissociation energies vary with the heteroatom (e.g., 8.3 eV for N-linked ethyl vs. 9.0 eV for O-linked ethyl) .

- Ethenyl Group Reactivity : The ethenyl group in the target compound undergoes addition reactions more readily than saturated analogues (e.g., tert-butyl 3-cyclopropyl derivatives), enabling its use in crosslinking or functionalization .

Comparative Data Table

Biological Activity

Introduction

Tert-butyl 3-ethenylmorpholine-4-carboxylate is a synthetic organic compound notable for its unique structural features, including a tert-butyl group, an ethylene moiety, and a morpholine ring. This combination of functional groups contributes to its potential biological activities, making it a subject of interest in medicinal chemistry and pharmaceutical research.

Chemical Properties

- Molecular Formula : C₁₁H₁₅NO₃

- Molecular Weight : Approximately 211.26 g/mol

- Structure : The compound's structure can be represented as follows:

The presence of the tert-butyl group enhances lipophilicity, while the morpholine ring is often associated with biological activity due to its ability to mimic natural substrates.

Synthesis

The synthesis of this compound typically involves several steps, including the formation of the morpholine ring and subsequent functionalization. The detailed synthetic pathway is crucial for understanding its reactivity and potential applications in drug development.

Biological Activity

Interaction Studies

Preliminary studies suggest that this compound may interact with various biological targets, including enzymes and receptors involved in disease pathways. These interactions are essential for elucidating its therapeutic potential.

Anticancer Activity

Research has indicated that compounds structurally related to this compound exhibit anticancer properties. For instance, a study evaluated several derivatives for their ability to inhibit cell growth in cancer cell lines. Although specific data on this compound is limited, related compounds showed promise in targeting cancer cell proliferation pathways .

Case Studies

- Cell Growth Inhibition : A study involving L-γ-methyleneglutamic acid amides examined their metabolites for anticancer activity. The synthesized compounds were tested against nonmalignant breast cells (MCF-10A), indicating that while some derivatives showed effects, others did not significantly inhibit growth .

- Enzyme Interaction : Ongoing research aims to clarify how this compound interacts with specific enzymes relevant to cancer and other diseases. Understanding these interactions can guide further drug development efforts.

Toxicity and Safety

This compound is classified as harmful if swallowed and can cause skin irritation. Safety data highlights the need for cautious handling in laboratory settings .

Comparative Analysis

To better understand the biological activity of this compound, it is useful to compare it with similar compounds:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| Tert-butyl 2-ethynylmorpholine-4-carboxylate | C₁₁H₁₇NO₃ | Similar structure; different position of ethynyl |

| Ethynylmorpholine | C₇H₉NO | Lacks tert-butyl group; simpler structure |

| Morpholine-4-carboxylic acid | C₇H₉NO₂ | Contains carboxylic acid; no ethynyl group |

This table illustrates how variations in structure can affect biological properties and activities.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing tert-butyl 3-ethenylmorpholine-4-carboxylate with high yield and purity?

- Methodology : Synthesis typically involves multi-step reactions starting from morpholine derivatives. Key steps include:

- Protection of the morpholine nitrogen using tert-butyl chloroformate under basic conditions (e.g., triethylamine) to form the Boc-protected intermediate .

- Introduction of the ethenyl group via nucleophilic substitution or coupling reactions. For example, palladium-catalyzed Heck coupling could be employed for vinylation .

- Purification : Column chromatography or recrystallization in non-polar solvents (e.g., hexane/ethyl acetate) improves purity.

- Critical Parameters :

- Temperature control (0–25°C) minimizes side reactions like ester hydrolysis .

- Use of anhydrous solvents (e.g., THF, DCM) prevents undesired hydrolysis .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Nuclear Magnetic Resonance (NMR) :

- ¹H NMR : Distinct signals for tert-butyl (δ ~1.4 ppm), ethenyl protons (δ ~5.2–6.0 ppm), and morpholine ring protons (δ ~3.5–4.0 ppm) confirm structure .

- ¹³C NMR : Carbonyl (C=O) signals at ~155–160 ppm and ethenyl carbons at ~115–125 ppm are diagnostic .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in the stereochemistry of this compound?

- Methodology :

- Crystal Growth : Slow evaporation of a saturated solution in dichloromethane/hexane yields single crystals suitable for diffraction .

- Data Collection : Use a synchrotron source or Mo-Kα radiation (λ = 0.71073 Å) for high-resolution data.

- Refinement : SHELXL software refines the structure, resolving chiral centers and confirming the (3R) configuration .

Q. What experimental strategies can address contradictions in reported biological activity data for this compound?

- Approaches :

- Purity Validation : Re-test synthesized batches using HPLC (≥95% purity) to rule out impurities affecting bioactivity .

- Orthogonal Assays : Compare results from enzyme inhibition assays (e.g., fluorescence-based) with cellular models (e.g., cytotoxicity in HEK293 cells) .

- Structural Analogues : Test derivatives (e.g., tert-butyl 3-cyclopropylmorpholine analogues) to isolate structure-activity relationships .

- Case Study : Discrepancies in IC₅₀ values for kinase inhibition may arise from buffer composition (e.g., DMSO concentration) or assay temperature .

Q. How do reaction mechanisms differ when introducing substituents (e.g., ethenyl vs. cyclopropyl) to the morpholine ring?

- Mechanistic Insights :

- Ethenyl Group : Radical-initiated addition or transition metal-catalyzed coupling (e.g., Heck reaction) proceeds via π-complex intermediates, requiring strict oxygen-free conditions .

- Cyclopropyl Group : Simmons-Smith cyclopropanation involves zinc-carbenoid intermediates, sensitive to steric hindrance from the tert-butyl group .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.